molecular formula C19H23ClN6O B11286661 N-(3-chloro-4-methylphenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

N-(3-chloro-4-methylphenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11286661
M. Wt: 386.9 g/mol
InChI Key: POXUOHXNMMKGLF-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by three key structural motifs:

A pyrazolo[3,4-d]pyrimidine core, a bicyclic heteroaromatic system.

A 3-chloro-4-methylphenyl group at the 4-amino position, contributing steric bulk and lipophilicity.

A 2,6-dimethylmorpholin-4-yl group at the 6-position, which may enhance solubility and influence target binding.

A methyl group at the 1-position, modulating electronic and steric properties.

Properties

Molecular Formula

C19H23ClN6O

Molecular Weight

386.9 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C19H23ClN6O/c1-11-5-6-14(7-16(11)20)22-17-15-8-21-25(4)18(15)24-19(23-17)26-9-12(2)27-13(3)10-26/h5-8,12-13H,9-10H2,1-4H3,(H,22,23,24)

InChI Key

POXUOHXNMMKGLF-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=C3C=NN(C3=N2)C)NC4=CC(=C(C=C4)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolopyrimidine core, followed by the introduction of the morpholine and phenyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, methylating agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular signaling pathways.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or anti-viral properties.

    Industry: It may find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins to modulate their activity. This interaction could involve binding to the active site, altering protein conformation, or affecting signal transduction pathways.

Comparison with Similar Compounds

Key Structural and Functional Differences

Core Heterocycle: The target compound and most analogs () share the pyrazolo[3,4-d]pyrimidine core, whereas and describe pyrazolo[4,3-b]pyridine and non-fused pyridine cores, respectively.

Morpholine Substitution :

  • The target’s 2,6-dimethylmorpholin-4-yl group (vs. unmethylated morpholine in or morpholinylpropyl in ) may alter conformational flexibility and hydrogen-bonding capacity.

Aromatic Substituents :

  • The 3-chloro-4-methylphenyl group in the target and contrasts with 4-chlorophenyl in and 3-chloro-4-fluorophenyl in . Halogen and methyl positioning influence steric and electronic interactions.

Physicochemical and Pharmacokinetic Implications

  • Solubility: Morpholine derivatives (target, ) likely exhibit improved aqueous solubility compared to non-morpholine analogs ().
  • Steric Effects : The 2,6-dimethylmorpholine in the target may restrict rotation, stabilizing a specific conformation for target engagement.

Biological Activity

N-(3-chloro-4-methylphenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine, often referred to as CC-885 , is a compound of significant interest due to its potential biological activities. This article explores various aspects of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

CC-885 is characterized by its unique pyrazolo[3,4-d]pyrimidine core structure. The molecular formula is C22H21ClN4O4C_{22}H_{21}ClN_4O_4, and it features a chloro-substituted aromatic ring and a morpholine moiety which contribute to its biological properties.

CC-885 is known to act as an inhibitor of key signaling pathways involved in cell proliferation and survival. Specifically, it has been shown to inhibit:

  • CDK2 Activity : CC-885 modulates the activity of cyclin-dependent kinase 2 (CDK2), crucial for the G1-S transition in the cell cycle. This inhibition leads to a decrease in cellular proliferation and promotes apoptosis in cancer cells .
  • E2F Transcription Factors : By regulating the E2F transcriptional program, CC-885 influences DNA synthesis initiation and cell cycle progression .

Biological Activity

The biological activity of CC-885 has been evaluated in various studies, demonstrating its potential as an anticancer agent. Key findings include:

Anticancer Properties

  • Cell Proliferation Inhibition : In vitro studies show that CC-885 effectively inhibits the growth of multiple cancer cell lines, including those resistant to standard therapies.
  • Apoptosis Induction : The compound has been reported to induce apoptosis through the activation of caspases and modulation of pro-apoptotic factors .
  • In Vivo Efficacy : Animal models have demonstrated that CC-885 significantly reduces tumor size in xenograft models, supporting its potential for clinical application.

Case Studies

Several clinical studies have explored the efficacy of CC-885:

  • Study on Solid Tumors : A phase I trial evaluated the safety and efficacy of CC-885 in patients with advanced solid tumors. Results indicated manageable toxicity and preliminary signs of antitumor activity .
  • Combination Therapy : Research has shown that CC-885 can enhance the efficacy of other chemotherapeutic agents when used in combination, suggesting a synergistic effect that could improve treatment outcomes .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
CDK2 InhibitionModulates cell cycle progression
AntiproliferativeInhibits growth in various cancer cell lines
Apoptosis InductionActivates apoptotic pathways
In Vivo Tumor ReductionReduces tumor size in xenograft models

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